N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide: is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone ring, a phenyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with an amine or amide precursor.
Final Coupling: The final step involves coupling the pyridazinone derivative with the methoxyphenyl group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with DNA, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Uniqueness
N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
InChI |
InChI=1S/C20H19N3O3/c1-14(20(25)21-16-9-6-10-17(13-16)26-2)23-19(24)12-11-18(22-23)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,21,25) |
InChI Key |
IRXBIHMEZKGLOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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